
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O4S It is characterized by the presence of a sulfonyl group attached to a propanoic acid moiety, with two chlorine atoms substituted on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid typically involves the sulfonylation of a suitable precursor. One common method is the reaction of 3,4-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-((3,4-Dichlorophenyl)sulfonyl)acetic acid
- 3-((3,4-Dichlorophenyl)sulfonyl)butanoic acid
- 3-((3,4-Dichlorophenyl)sulfonyl)pentanoic acid
Uniqueness
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid is unique due to its specific combination of functional groups and substitution pattern. The presence of both the sulfonyl group and the dichlorophenyl moiety imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its reactivity and potential biological activity set it apart from other similar compounds.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(5-8(7)11)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPXUQVDJALYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2783634.png)
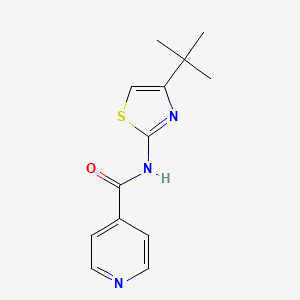
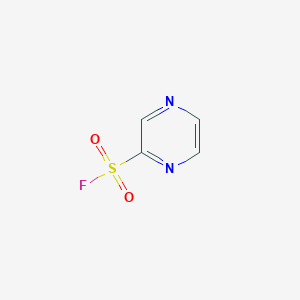
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)
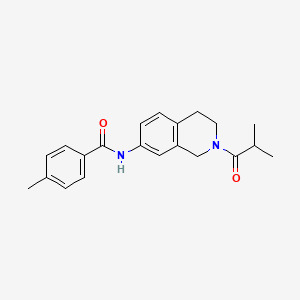
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)
![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2783647.png)
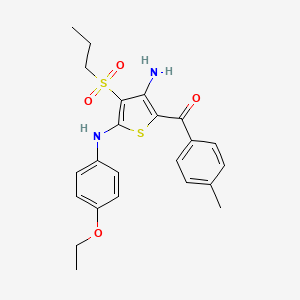
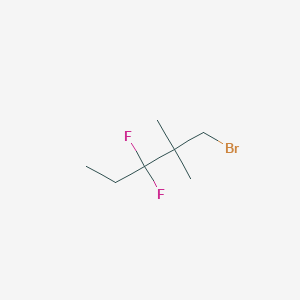
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2783650.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2783652.png)
![4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide](/img/structure/B2783654.png)
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)
